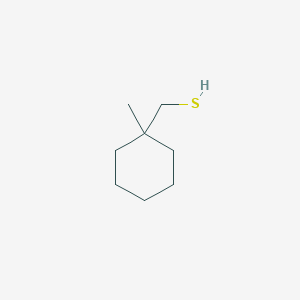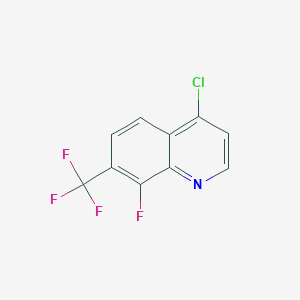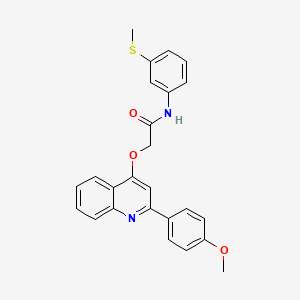
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C25H22N2O3S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Coordination Chemistry
Research highlights the unique spatial orientations and structural aspects of amide derivatives, including those similar to the chemical , for anion coordination. Studies by Kalita, Baruah, and others have explored the crystal structures and interactions of related amide derivatives, revealing tweezer-like geometries, concave shapes, and S-shaped geometries depending on their protonation states, which play a significant role in forming complex structures and channels through weak interactions (Kalita, Baruah, 2010); (Karmakar, Kalita, Baruah, 2009).
Antimicrobial and Antimalarial Applications
Significant antimicrobial and antimalarial activities have been observed in related compounds, showcasing their potential in medical research. Debnath and Ganguly demonstrated that certain acetamide derivatives possess promising antibacterial and antifungal properties (Debnath, Ganguly, 2015). Furthermore, Werbel et al. explored the structure-activity relationships of related compounds, finding correlations between substituent properties and antimalarial potency (Werbel et al., 1986).
Luminescent Materials and Chemosensors
Research into the luminescent properties and chemosensor applications of related compounds has uncovered their potential in detecting metal ions and enhancing fluorescence. Wu et al. investigated lanthanide complexes of similar aryl amide ligands, demonstrating strong Eu(III) luminescence, influenced by the ligands' triplet energy levels (Wu et al., 2006). Moreover, Park et al. synthesized a chemosensor capable of detecting Zn2+ in living cells and aqueous solutions with high selectivity and sensitivity, highlighting the role of quinoline derivatives in environmental and biological monitoring (Park et al., 2015).
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-29-19-12-10-17(11-13-19)23-15-24(21-8-3-4-9-22(21)27-23)30-16-25(28)26-18-6-5-7-20(14-18)31-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZAJNWHIPSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2827353.png)

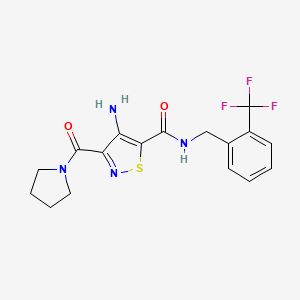
![Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-14-(4-methylphenyl)-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2827357.png)

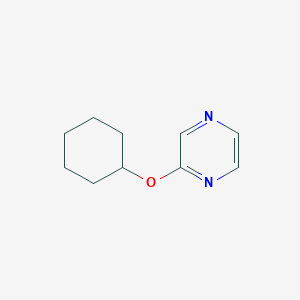
methanone](/img/structure/B2827361.png)
![N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2827362.png)
![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827364.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2827365.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2827369.png)
